Cyclohexanecarbothioamide
Overview
Description
Cyclohexanecarbothioamide is an organic compound with the molecular formula C₇H₁₃NS It is a derivative of cyclohexane, where a thioamide group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.
Reduction: Reduction of this compound can yield cyclohexylamine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexanecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. For instance, its derivatives may inhibit certain enzymes, thereby exerting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Cyclohexanecarbothioamide can be compared with other similar compounds, such as:
Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
Cyclohexanecarbonitrile: Contains a nitrile group instead of a thioamide group.
Cyclohexanecarboxylic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
cyclohexanecarbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMKXVYQBRGGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-42-3 | |
Record name | cyclohexanecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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